N-(2-ethylphenyl)-2,5-difluorobenzamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-2-10-5-3-4-6-14(10)18-15(19)12-9-11(16)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOGSAJTZOQGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,5-difluorobenzamide typically involves the reaction of 2,5-difluorobenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2-ethylphenyl)-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities but differ in substituent groups and fluorine positioning, leading to distinct chemical and biological properties:
Fluorine Positional Isomerism
- 2,5-Difluoro Substitution (Main Compound) : Fluorines at 2 and 5 positions create a para-relationship on the benzamide ring, reducing electron density and enhancing resistance to oxidation. This configuration is shared with N-benzyl-2,5-difluorobenzamide, which exhibits improved thermal stability .
- This compound’s ethoxy group further enhances hydrophilicity compared to the ethyl group in the main compound .
- 2,6-Difluoro Substitution () : Fluorines at ortho positions relative to the amide group in Diflubenzuron contribute to its rigidity and insecticidal activity by stabilizing planar conformations .
Functional Group Impact
- Ethyl vs. Ethoxy: The ethyl group in the main compound provides moderate lipophilicity, favoring membrane permeability.
- Benzyl vs. 2-Ethylphenyl : N-benzyl-2,5-difluorobenzamide’s benzyl group enhances π-π stacking interactions in biological systems, whereas the 2-ethylphenyl group in the main compound may offer better metabolic stability due to reduced aromatic bulk .
- Aminoethyl vs. Ethylphenyl: The aminoethyl group in N-(2-aminoethyl)-2,5-difluorobenzamide introduces basicity, enabling salt formation and pH-dependent solubility—a feature absent in the main compound .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR resolves ethylphenyl group orientation .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Single-crystal studies reveal bond angles (e.g., C-F: 1.34–1.38 Å) and torsional strain in the ethylphenyl group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 279.28 g/mol) and fragmentation patterns .
How to design an initial biological activity screening protocol for this compound?
Q. Basic Research Focus
- In Vitro Assays : Test enzyme inhibition (e.g., HDACs or kinases) using fluorescence-based assays (IC₅₀ determination). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-Response Curves : Prepare serial dilutions (1 nM–100 µM) and measure activity thresholds. Include positive controls (e.g., trichostatin A for HDAC inhibition) .
How to conduct structure-activity relationship (SAR) studies focusing on the ethylphenyl and difluorobenzamide groups?
Q. Advanced Research Focus
- Substituent Variation : Syntize analogs with para-substituted ethyl groups (e.g., -CF₃, -OH) or ortho/meta-fluorine positions. Compare bioactivity trends .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 2,5-difluorobenzamide to enzyme active sites) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
How to resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Assay Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate cell lines via STR profiling.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in HDAC inhibition may arise from varying buffer compositions .
- Control Experiments : Test compound stability (e.g., HPLC purity checks post-assay) to rule out degradation artifacts .
What computational approaches are suitable for predicting target interactions?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to assess conformational stability of the ethylphenyl group in hydrophobic pockets .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict fluorine’s role in binding affinity .
- Machine Learning : Train models on public databases (ChEMBL) to prioritize targets (e.g., carbonic anhydrase IX) .
How to analyze crystallographic disorder in X-ray structures of this compound?
Q. Advanced Research Focus
- Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disordered ethyl groups. Apply isotropic displacement parameters for minor occupancy components .
- Data Quality : Ensure resolution ≤ 0.8 Å and R-factor < 0.05. For twinned crystals, apply TWIN/BASF commands in SHELX .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- Hazard Mitigation : Refer to SDS guidelines (UN3082) for environmentally hazardous substances. Use PPE (nitrile gloves, fume hood) and avoid aqueous release .
- Storage : Store at –20°C in amber vials under argon. Monitor stability via periodic NMR checks for hydrolysis or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
